Diazepam N-oxide (CAS Number: 2888-64-4) is synthesized through the oxidation of diazepam. It falls under the category of heterocyclic compounds, specifically those with an N-oxide functional group. This classification is significant because the presence of the N-oxide moiety can alter the compound's pharmacokinetics and receptor binding properties compared to its parent compound, diazepam .
The synthesis of Diazepam N-oxide typically involves the oxidation of diazepam using various oxidizing agents. Common methods include:
In industrial settings, continuous flow chemistry techniques are employed for the synthesis of Diazepam N-oxide. This method allows for efficient and scalable production while ensuring high purity and yield. Microreactors are often utilized to control reaction conditions precisely, leading to consistent product quality. For instance, a telescoped flow synthesis using microreactors has been reported to achieve yields as high as 96% with significant purity .
Diazepam N-oxide possesses a distinct molecular structure characterized by the presence of an N-oxide functional group. The molecular formula is C16H14N2O2, with a molecular weight of approximately 270.3 g/mol. Key structural features include:
The presence of the N-oxide group affects the compound's polarity and solubility, which are critical factors in drug design and efficacy. The ClogP value (a measure of lipophilicity) indicates how well the compound can permeate biological membranes, influencing its pharmacological profile .
Diazepam N-oxide is involved in various chemical reactions:
These reactions highlight the versatility of Diazepam N-oxide in synthetic organic chemistry and its potential for further modifications to develop new therapeutic agents .
The mechanism of action of Diazepam N-oxide is closely related to that of diazepam, as both compounds interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically:
Diazepam N-oxide exhibits several notable physical and chemical properties:
The compound's melting point, boiling point, and other thermodynamic properties have not been extensively documented but are essential for understanding its behavior in biological systems .
Diazepam N-oxide has several scientific applications:
Its unique properties make it a valuable compound for ongoing research aimed at developing safer and more effective therapeutic agents within the benzodiazepine class .
Diazepam N-oxide is chemically designated as 7-Chloro-1-methyl-4-oxido-5-phenyl-3H-1,4-benzodiazepin-4-ium-2-one. Its molecular formula is C₁₆H₁₃ClN₂O₂, with a molecular weight of 300.74 g/mol [1] [4] [7]. This compound is recognized as a key impurity or metabolite of diazepam and is characterized by a crystalline powder morphology under standard conditions [4].
Table 1: Core Physicochemical Properties of Diazepam N-Oxide
Property | Value/Description |
---|---|
Molecular Formula | C₁₆H₁₃ClN₂O₂ |
Molecular Weight | 300.74 g/mol |
CAS Registry Number | 2888-64-4 |
Synonyms | 7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine 4-oxide |
Chemical Structure | Benzodiazepine core with N-oxide functionalization at the 4-position |
The addition of an oxygen atom to diazepam’s tertiary nitrogen (forming the N-oxide group) increases molecular polarity. While experimental solubility data is limited in the provided sources, the N-oxide modification typically enhances water solubility relative to the parent compound due to greater hydrogen-bonding capacity. Its partition coefficient (Log P) is predicted to be lower than diazepam’s value of 2.82, suggesting reduced lipophilicity [6]. This polarity shift influences bioavailability and metabolic pathways, though detailed pharmacokinetic studies fall outside this section’s scope.
Diazepam N-oxide lacks chiral centers but exhibits conformational isomerism due to restricted rotation within its diazepine ring and the N-oxide moiety. The parent diazepam exists as an equilibrium mixture of "P" (plus) and "M" (minus) envelope conformers, with the "P" conformer favored in protein-binding environments [6]. Introduction of the N-oxide group perturbs this equilibrium by altering electron density and steric interactions around nitrogen. The charged N⁺–O⁻ bond imposes geometric constraints, potentially stabilizing one conformer over the other and influencing molecular recognition.
Tautomerism, a hallmark of 1,4-benzodiazepines, is modulated by N-oxidation. Diazepam exhibits lactam-lactim tautomerism (equilibrium between carbonyl and hydroxyl forms). N-Oxidation at the 4-position suppresses lactim formation due to the quaternary nitrogen’s positive charge, locking the molecule predominantly in the lactam (2-one) form [7]. This is evidenced in the SMILES notation (CN1C(=O)C[N+](=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3)[O-]
) and InChIKey (FPRDNGOSKVGXHA-UHFFFAOYSA-N
), which explicitly depict the N-oxide’s charge-separated state and carbonyl group [7]. Computational models predict a collision cross-section (CCS) of 169.2 Ų for the protonated adduct ([M+H]⁺), reflecting its three-dimensional conformation in the gas phase [7].
Structurally, diazepam N-oxide diverges from diazepam solely through oxygenation at the N⁴ position of the 1,4-diazepine ring. This modification profoundly alters physicochemical and biochemical behavior.
Table 2: Structural and Property Comparison: Diazepam vs. Diazepam N-Oxide
Characteristic | Diazepam | Diazepam N-Oxide |
---|---|---|
Molecular Formula | C₁₆H₁₃ClN₂O | C₁₆H₁₃ClN₂O₂ |
Molecular Weight | 284.74 g/mol | 300.74 g/mol |
Key Functional Groups | Tertiary amine (N⁴), Lactam | N-Oxide (N⁺–O⁻), Lactam |
Nitrogen Oxidation State | Tertiary amine (Neutral) | Quaternary ammonium N-oxide (Dipolar) |
Polar Surface Area (TPSA) | ~32.7 Ų (Calculated) | Increased (Due to N-O/O⁻) |
Log P (Estimated) | 2.82 | Lower than diazepam (<2.82) |
Bioactivity | High-affinity GABAₐ receptor modulator | Greatly reduced GABAₐ affinity; potential metabolic role |
The N-oxide group introduces significant polarity, reducing passive membrane permeability compared to diazepam. This is reflected in its higher Topological Polar Surface Area (TPSA), which diminishes central nervous system penetration. Pharmacologically, N-oxidation abolishes diazepam’s high-affinity binding to the benzodiazepine site of GABAₐ receptors. While diazepam potentiates GABAergic inhibition, Diazepam N-oxide shows negligible activity in standard anxiolytic or sedative assays [2] [3]. Its formation, primarily catalyzed by hepatic cytochrome P450 enzymes (e.g., CYP3A4), represents a detoxification pathway, converting the active parent into a readily excretable polar metabolite [6]. Despite reduced receptor affinity, its presence is significant in pharmaceutical quality control (as an impurity) and metabolic studies. Quantitative analysis often employs chromatographic techniques to resolve Diazepam N-Oxide from diazepam and other metabolites, leveraging polarity differences [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7